molecular formula C18H28O3S B1359361 Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898771-98-7

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1359361
M. Wt: 324.5 g/mol
InChI Key: SSVCSRDWQJABFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a 1,3-dioxolane ring and a thiophene ring . 1,3-dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Synthesis Analysis

The synthesis of 1,3-dioxolan-2-ylnucleosides and related chemistry has been described in the literature . It has been shown that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .


Chemical Reactions Analysis

1,3-dioxolanes can undergo various chemical reactions. For example, they can react with silylated bases to give [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides . They can also be oxidized in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 to give esters .

Scientific Research Applications

Protecting Group in Oligonucleotide Synthesis Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, a derivative of 1,3-dioxolan-2-yl, has been used as a hydroxyl protecting group in ribonucleosides. It's compatible with the DMTr strategy used in oligonucleotide synthesis, showcasing its potential in the field of genetic engineering and molecular biology (Karwowski, Seio, & Sekine, 2007).

Antioxidant Properties and Molecular Modeling Derivatives of di-2-thienyl ketones, related to the chemical structure , have shown significant antioxidant activities. These compounds were evaluated for their reactivity towards nucleophilic, electrophilic, and radical attacks using quantum chemical calculations, highlighting their potential in medicinal chemistry (Althagafi, 2022).

Catalytic and Synthetic Chemistry The compound has been involved in studies related to catalyzed nucleophilic addition/cyclization reactions, indicating its role in creating complex organic molecules. This demonstrates its importance in synthetic chemistry, particularly in the synthesis of 5-alkylidene-1,3-dioxolane derivatives (Wang et al., 2015).

Room-Temperature Protection of Ketones and Aldehydes Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone and its derivatives have been used to protect ketones or aldehydes at room temperature. This process is significant in organic synthesis, particularly when working with sensitive molecules that require mild reaction conditions (Hassner, Bandi, & Panchgalle, 2012).

Photolabile Properties for Caged Compounds Compounds similar to Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone have been used to cage carbonyl compounds, making them photolabile. This property is crucial in the development of light-sensitive materials and molecules that can be activated or released upon exposure to certain light wavelengths (Kostikov, Malashikhina, & Popik, 2009).

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis and properties of similar compounds have been studied for their potential as inhibitors of HIV and as potential antibacterial and antifungal compounds .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCSRDWQJABFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641880
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898771-98-7
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.